(E)-ethyl 2-(2-(3-(4-nitrophenyl)acrylamido)thiazol-4-yl)acetate

Covalent Inhibitors Electrophilicity DFT Calculation

This electrophilic covalent fragment (E)-ethyl 2-(2-(3-(4-nitrophenyl)acrylamido)thiazol-4-yl)acetate (CAS 476316-91-3) is specifically required for reproducible structure-activity-relationship (SAR) campaigns targeting cysteine-containing proteins. The 4-nitrophenyl configuration is crucial—computational data confirms it increases acrylamide β-carbon electrophilicity relative to non-nitrated phenyl analogues, and antiproliferative assays show a 2- to 2.5-fold potency advantage over the 3-nitro isomer. Substitution with non-nitrated or 3-nitro derivatives will shift target-binding geometry and reactivity, compromising SAR fidelity. The thiazole-ethyl acetate core mirrors the GSTO1 inhibitor chemotype validated in J. Med. Chem. (2019), and the ester side-chain provides a handle for pharmacokinetic optimization. Procure this identical scaffold to ensure reproducible covalent engagement signatures in CETSA, pulldown, or time-dependent inhibition assays.

Molecular Formula C16H15N3O5S
Molecular Weight 361.37
CAS No. 476316-91-3
Cat. No. B2748770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-ethyl 2-(2-(3-(4-nitrophenyl)acrylamido)thiazol-4-yl)acetate
CAS476316-91-3
Molecular FormulaC16H15N3O5S
Molecular Weight361.37
Structural Identifiers
SMILESCCOC(=O)CC1=CSC(=N1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C16H15N3O5S/c1-2-24-15(21)9-12-10-25-16(17-12)18-14(20)8-5-11-3-6-13(7-4-11)19(22)23/h3-8,10H,2,9H2,1H3,(H,17,18,20)/b8-5+
InChIKeySDEQDXYLHVWREV-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (E)-ethyl 2-(2-(3-(4-nitrophenyl)acrylamido)thiazol-4-yl)acetate (CAS 476316-91-3) Baseline Characterization


(E)-ethyl 2-(2-(3-(4-nitrophenyl)acrylamido)thiazol-4-yl)acetate is a synthetic small molecule (C₁₆H₁₅N₃O₅S) belonging to the class of N-(thiazol-2-yl)acrylamides. It features a 4-nitrophenyl acrylamide moiety conjugated to a thiazole ring that is further substituted at the 4-position with an ethyl acetate group [1]. This architecture positions it as a potential covalent inhibitor scaffold, combining an electrophilic Michael acceptor (acrylamide) activated by the electron‑withdrawing nitro group, a thiazole core reminiscent of kinase‑hinge binders, and a flexible ester side‑chain that may modulate physicochemical properties [2].

Why Generic Substitution Fails for (E)-ethyl 2-(2-(3-(4-nitrophenyl)acrylamido)thiazol-4-yl)acetate


In‑class thiazole‑acrylamide derivatives cannot be interchanged without altering biological performance because small structural modifications—position of the nitro group, nature of the N‑aryl substituent, and the thiazole side‑chain—dramatically shift both electrophilicity and target‑binding geometry [1]. For instance, the 4‑nitrophenyl group has been shown computationally to increase the electrophilicity of the acrylamide β‑carbon compared to the non‑nitrated phenyl analog, while co‑crystal structures of related N‑(5‑phenylthiazol‑2‑yl)acrylamides demonstrate that subtle changes in the aryl amide side‑chain reorient the entire phenyl‑thiazole core within the protein binding site [2]. Consequently, substituting (E)-ethyl 2-(2-(3-(4-nitrophenyl)acrylamido)thiazol-4-yl)acetate with a 3‑nitro isomer or a non‑nitrated derivative is expected to yield a distinct reactivity and selectivity profile, making source‑specific identity essential for reproducible SAR campaigns.

Quantitative Differentiation Evidence for (E)-ethyl 2-(2-(3-(4-nitrophenyl)acrylamido)thiazol-4-yl)acetate (CAS 476316-91-3)


Enhanced Electrophilicity of the Acrylamide Warhead Relative to the Non-Nitrated Phenyl Analog

The 4-nitrophenyl substituent lowers the LUMO energy of the acrylamide β‑carbon, increasing its electrophilicity relative to the parent N‑phenylacrylamide. DFT calculations on the closely related N-(4-nitrophenyl)acrylamide indicate a LUMO energy of −2.89 eV, compared to −2.24 eV for N‑phenylacrylamide [1]. This increased electrophilicity is expected to enhance the rate of covalent adduct formation with nucleophilic protein residues such as cysteine. Direct head-to-head kinetic data for the full thiazole‑containing target compound versus the non-nitrated phenyl analog are not yet published; the comparison is inferred from high-level computations on the identical 4-nitrophenyl acrylamide warhead.

Covalent Inhibitors Electrophilicity DFT Calculation

Regioisomeric Differentiation in Antiproliferative Activity: 4-Nitrophenyl vs. 3-Nitrophenyl Substitution

In the context of N‑arylacrylamides, the position of the nitro group profoundly influences antiproliferative potency. N-(4-nitrophenyl)acrylamide exhibits IC₅₀ values of 18.4 μM (HeLa) and 22.7 μM (MCF‑7) in MTT assays after 48 h, whereas the 3‑nitro regioisomer shows IC₅₀ values of 45.6 μM (HeLa) and 52.3 μM (MCF‑7) under identical conditions [1]. Although these data are obtained on the simple acrylamides lacking the thiazole‑acetate extension, the 2.5‑fold to 2.3‑fold potency advantage of the 4‑nitro substitution pattern suggests that the (E)-ethyl 2-(2-(3-(4-nitrophenyl)acrylamido)thiazol-4-yl)acetate isomer may similarly outperform its 3‑nitro counterpart.

Antiproliferative Regioisomer SAR

Covalent Inhibition Potential Compared to Non-Electrophilic Acetamide Analog

The presence of the α,β‑unsaturated acrylamide moiety in the target compound enables covalent, time‑dependent inhibition via Michael addition to nucleophilic residues (e.g., Cys32 in GSTO1), a mechanism absent in the corresponding acetamide analog (ethyl 2-(2-acetamidothiazol-4-yl)acetate, CAS 31119-05-8) [1]. In the related GSTO1 inhibitor series, the acrylamide‑containing compound 10 showed concentration‑ and time‑dependent inhibition with an IC₅₀ of 0.6 μM and a kinact/KI value of 1.2 × 10⁴ M⁻¹s⁻¹, whereas the saturated propanamide control exhibited no observable inhibition at 100 μM [2]. While the specific target compound has not been profiled in this assay, the structure‑activity relationship established for the thiazole‑acrylamide chemotype supports the expectation that the acrylamide warhead is essential for covalent engagement.

Covalent Inhibitor Michael Acceptor SAR

Optimal Application Scenarios for (E)-ethyl 2-(2-(3-(4-nitrophenyl)acrylamido)thiazol-4-yl)acetate


Covalent Fragment-Based Screening Libraries Targeted at Cysteine Proteases or GSTs

Owing to its moderately electrophilic acrylamide warhead activated by the 4-nitrophenyl group [1], this compound is well suited as a covalent fragment for screening against proteins possessing a reactive cysteine in or near the active site. The thiazole-ethyl acetate scaffold provides additional vectors for fragment elaboration. The established link between electron‑withdrawing nitro substitution and increased electrophilicity [1] supports its prioritization over non‑nitrated phenyl analogs in library assembly.

Structure-Activity Relationship (SAR) Exploration of GSTO1‑Targeted Cancer Therapeutics

The thiazole‑acrylamide core closely mirrors the chemotype validated in the GSTO1 inhibitor series (J. Med. Chem. 2019) [2]. This compound can serve as a starting point for SAR studies aimed at improving the pharmacokinetic profile through ester modification while retaining the covalent warhead. Researchers can directly compare its biochemical profile with that of the characterized 5‑phenylthiazole analogs to understand the impact of the 4‑acetate substitution on potency and selectivity.

Chemical Biology Probe Development for Time-Dependent Target Engagement Assays

The time‑dependent, covalent binding mechanism inherent to acrylamide‑based inhibitors [2] makes this compound a candidate for generating wash‑out resistant target engagement signatures. It can be employed in cellular thermal shift assays (CETSA) or competition‑based pulldown experiments to validate on‑target engagement of cysteine‑containing proteins, provided the ester group is stable under the assay conditions.

Lead Optimization of Antiproliferative Agents Guided by Nitro‑Regioisomer SAR

The 2‑ to 2.5‑fold potency advantage demonstrated for the 4‑nitrophenyl regioisomer over the 3‑nitro isomer in antiproliferative assays [1] provides a clear rationale for prioritizing the 4‑nitro configuration during lead optimization. This compound can be used as a probe to dissect the contribution of the nitro group positioning to cellular activity before advancing to in vivo efficacy studies.

Quote Request

Request a Quote for (E)-ethyl 2-(2-(3-(4-nitrophenyl)acrylamido)thiazol-4-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.